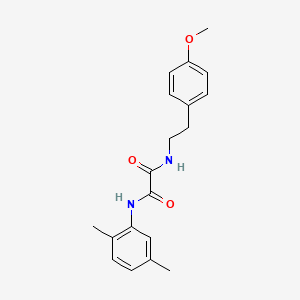
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol, commonly known as DFMT, is a fluorinated alcohol that has gained significant attention in scientific research due to its unique properties. DFMT is a chiral compound that can exist in two enantiomeric forms, (R)-DFMT and (S)-DFMT.
Scientific Research Applications
DFMT has been studied for its potential use in a variety of scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DFMT has shown promise as a potential drug candidate for the treatment of cancer and other diseases. In materials science, DFMT has been used to synthesize novel materials with unique properties. In organic synthesis, DFMT has been used as a chiral building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of DFMT is not well understood, but it is believed to function as a potent inhibitor of enzymes involved in various biological processes. DFMT has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell cycle regulation. DFMT has also been shown to inhibit the activity of sirtuins, which are enzymes that regulate various cellular processes, including metabolism, DNA repair, and aging.
Biochemical and Physiological Effects:
DFMT has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DFMT can induce cell cycle arrest and apoptosis in cancer cells. DFMT has also been shown to inhibit the growth of tumor cells in animal models. In addition, DFMT has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
DFMT has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is stable under a wide range of conditions. DFMT is also highly soluble in a variety of solvents, making it easy to work with in the lab. However, one limitation of DFMT is that it is a chiral compound, which means that it can exist in two enantiomeric forms. This can make it difficult to study the compound's biological activity, as the two enantiomers may have different effects.
Future Directions
There are several future directions for research on DFMT. One area of interest is the development of DFMT-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of DFMT as a chiral building block for the synthesis of complex organic molecules. Additionally, further research is needed to fully understand the mechanism of action of DFMT and its effects on various biological processes.
Synthesis Methods
DFMT can be synthesized through the reaction of 2,3,3-trimethylpent-1-ene with hydrogen fluoride in the presence of a catalyst. The resulting product is then converted to DFMT through a series of chemical reactions, including oxidation and reduction.
Properties
IUPAC Name |
(2R)-5,5-difluoro-2,3,3-trimethylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2O/c1-6(5-11)8(2,3)4-7(9)10/h6-7,11H,4-5H2,1-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITVHRGVAAUVGZ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2854600.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide](/img/structure/B2854601.png)
![2-Chloro-N-[(2-cyclopentylpyrazol-3-yl)methyl]acetamide](/img/structure/B2854602.png)
![(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2854604.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2854605.png)
![2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2854607.png)

![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2854611.png)
![N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2854612.png)
![4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2854613.png)

![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2854616.png)
![N-(4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2854620.png)
